molecular formula C17H16N2O4 B3165752 4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid CAS No. 903149-54-2

4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid

Cat. No. B3165752
CAS RN: 903149-54-2
M. Wt: 312.32 g/mol
InChI Key: BOBQOIJTZCZWLK-UHFFFAOYSA-N
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Description

4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid, also known as 4-OPD, is an important organic compound with a wide range of applications in the scientific community. 4-OPD can be synthesized through several different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments are all well understood.

Scientific Research Applications

4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid is widely used in scientific research for a variety of applications. It is commonly used as a probe to study the structure and function of proteins, as it can bind to specific proteins and be used to measure the activity of these proteins. This compound is also used to study the structure and function of enzymes, as it can be used to measure the activity of enzymes and to study the effect of inhibitors on enzyme activity. Additionally, this compound is used in the study of cell signaling pathways, as it can be used to measure the activity of signaling molecules and to study the effect of inhibitors on signaling pathways.

Mechanism of Action

The mechanism of action of 4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid is well understood. This compound binds to specific proteins and enzymes, which leads to changes in their structure and activity. This binding can lead to changes in the activity of signaling molecules, and can also lead to changes in the activity of enzymes, resulting in changes in the biochemical and physiological processes that are regulated by these enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins, as well as enzymes involved in the synthesis of hormones and neurotransmitters. Additionally, this compound has been shown to inhibit the activity of cell signaling molecules, resulting in changes in the activity of enzymes and other proteins involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, this compound is relatively non-toxic and has low solubility in water, making it well suited for use in laboratory experiments. The main limitation of this compound is that it is not very soluble in organic solvents, which limits its use in certain types of experiments.

Future Directions

There are a number of potential future directions for the use of 4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid in scientific research. One potential direction is the development of new methods to synthesize this compound in order to increase its availability for laboratory experiments. Additionally, this compound could be used to study the structure and function of proteins and enzymes involved in a variety of biochemical and physiological processes, such as metabolism, cell signaling, and hormone production. Finally, this compound could be used to develop new drugs and therapies for a variety of diseases, including cancer and neurological disorders.

properties

IUPAC Name

4-(3-oxo-2-phenylpyrido[3,2-b][1,4]oxazin-4-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-14(21)9-5-11-19-16-13(8-4-10-18-16)23-15(17(19)22)12-6-2-1-3-7-12/h1-4,6-8,10,15H,5,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBQOIJTZCZWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C3=C(O2)C=CC=N3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid
Reactant of Route 2
4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid
Reactant of Route 3
4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid
Reactant of Route 4
4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid
Reactant of Route 5
4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid
Reactant of Route 6
4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid

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